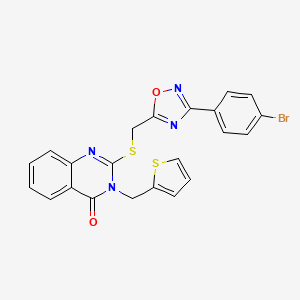

![molecular formula C11H7ClN2O2 B2928777 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde CAS No. 437383-95-4](/img/structure/B2928777.png)

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

説明

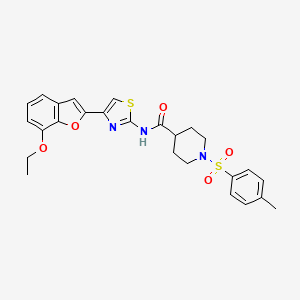

“4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” is a chemical compound with the formula C₁₁H₇ClN₂O₂ . It is supplied by Matrix Scientific and is classified as an irritant .

Synthesis Analysis

The synthesis of “4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” involves a reaction with potassium carbonate in N,N-dimethyl-formamide for 1 hour under heating/reflux conditions . The reaction mixture is then poured into water, extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography to obtain the title compound .Molecular Structure Analysis

The molecular structure of “4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” consists of a benzaldehyde group attached to a chloropyridazine group via an oxygen atom . The molecular weight of the compound is 234.64 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” include a molecular formula of C₁₁H₇ClN₂O₂ and a molecular weight of 234.64 . The compound is an irritant .科学的研究の応用

Catalysis and Organic Synthesis

Benzaldehyde derivatives play a crucial role in catalysis and organic synthesis, serving as key intermediates in the formation of a wide range of chemical compounds. For example, the preparation and application of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde highlight the importance of benzaldehyde in the cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Enhanced acidity of catalysts increases benzyl alcohol conversion without affecting benzaldehyde selectivity, demonstrating the efficiency of such processes (Rajesh Sharma, K. Soni, A. Dalai, 2012).

Environmental and Green Chemistry

The study of palladium-supported boron-doped hollow carbon spheres as catalysts for the solvent-free aerobic oxidation of alcohols underlines the push towards environmentally benign and sustainable chemical processes. These studies contribute to the development of effective catalytic routes that utilize inexpensive and non-toxic oxidants like oxygen or air, addressing the need for green chemistry solutions (Vilas Ravat, I. Nongwe, N. Coville, 2012).

Photocatalysis

Research into plasmonic catalysts, such as Au supported on BiOCl containing oxygen vacancies, has opened new avenues for selective organic transformations under mild conditions. These studies showcase the potential of photocatalysis in alcohol oxidation to aldehydes using environmentally friendly oxidants, contributing to the advancement of green chemistry (Hao Li, F. Qin, Zhiping Yang, Ximin Cui, Jianfang Wang, Lizhi Zhang, 2017).

Material Science

The synthesis and optical properties of metal quinolates with styryl substituents illustrate the role of benzaldehyde derivatives in the development of materials with enhanced thermal stability and processability. These materials, suitable for use in electronics and photonics, exhibit improved optical properties, underlining the importance of benzaldehyde derivatives in material science (Vasilis P. Barberis, J. Mikroyannidis, 2006).

Chemical Reactivity and Biological Activity

Benzaldehyde derivatives also find applications in the synthesis of biologically active compounds, demonstrating diverse chemical reactivity and potential for drug development. Studies on the synthesis of imidazole derivatives and the investigation of new pyridazine derivatives for corrosion inhibition highlight the versatility and importance of benzaldehyde derivatives in both synthetic chemistry and applied research (A. Davood, E. Alipour, A. Shafiee, 2008); (Motsie E. Mashuga, L. Olasunkanmi, E. Ebenso, 2017).

Safety and Hazards

特性

IUPAC Name |

4-(6-chloropyridazin-3-yl)oxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-6-11(14-13-10)16-9-3-1-8(7-15)2-4-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXUZNFXRJTIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)

![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)

![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)